2-methoxy-N'-[(thiophen-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides. It features a methoxy group, a thiophene ring, and an acetohydrazide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-methoxyacetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy and thiophene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Wirkmechanismus
The mechanism of action of 2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-N’-[(phenyl)methylidene]acetohydrazide
- 2-methoxy-N’-[(pyridin-2-yl)methylidene]acetohydrazide
- 2-methoxy-N’-[(furan-2-yl)methylidene]acetohydrazide
Uniqueness
2-methoxy-N’-[(thiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that contain different aromatic rings, such as phenyl or pyridinyl groups. The thiophene ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
1002880-81-0 |
---|---|
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
2-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-12-6-8(11)10-9-5-7-3-2-4-13-7/h2-5H,6H2,1H3,(H,10,11)/b9-5+ |
InChI-Schlüssel |
YIROUGNCNNFVDT-WEVVVXLNSA-N |
Isomerische SMILES |
COCC(=O)N/N=C/C1=CC=CS1 |
Kanonische SMILES |
COCC(=O)NN=CC1=CC=CS1 |
Reinheit |
98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.